- Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates, ChemSusChem, 2022, 15(3),

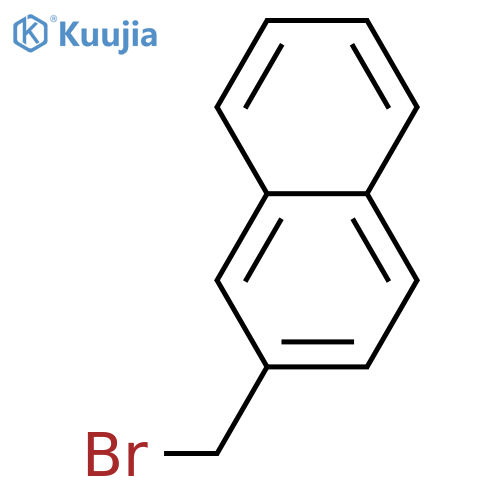

Cas no 939-26-4 (2-(Bromomethyl)naphthalene)

2-(Bromomethyl)naphthalene structure

Nom du produit:2-(Bromomethyl)naphthalene

Numéro CAS:939-26-4

Le MF:C11H9Br

Mégawatts:221.093162298203

MDL:MFCD00004123

CID:40354

PubChem ID:70320

2-(Bromomethyl)naphthalene Propriétés chimiques et physiques

Nom et identifiant

-

- 2-(Bromomethyl)naphthalene

- 2-Naphthylmethyl bromide

- 2-Bromomethylnaphthalene

- 2-(brommethyl)naphthalen

- 2-(bromomethyl)napthalene

- Naphthalene,2-(bromomethyl)

- (Naphthalen-2-yl)methylbromide

- 2-Menaphthyl bromide

- b-(Bromomethyl)naphthalene

- b-Naphthylmethyl bromide

- 2-Naphthylmethylbromide

- Naphthalene, 2-(bromomethyl)-

- 2-Bromomethyl naphthalene

- .beta.-(Bromomethyl)naphthalene

- RUHJZSZTSCSTCC-UHFFFAOYSA-N

- zlchem 566

- PubChem9429

- 2-bromomethynaphthalene

- 2-Bromomethylnapthalene

- 2-Bromomethyinaphthalene

- 2-bromomethyl-napthalene

- Naphth-2-ylmethylbromide

- 2-Bromomethyl napthalene

- 2-bromomethyl-naph

- 2-(Bromomethyl)naphthalene (ACI)

- (Naphthalen-2-yl)methyl bromide

- 2-(Bromomethyl)naphthalen

- β-(Bromomethyl)naphthalene

- β-Naphthylmethyl bromide

- 2-(bromomethyl) naphthalene

- Naphthalene, 2-(bromomethyl)-;2-naphthylmethyl bromide

- MFCD00004123

- B1524

- DTXSID10239864

- 2-(Bromomethyl)naphthalene, 96%

- .beta.-Naphthylmethyl bromide

- A24578

- CS-B1312

- 2-naphthalenylmethyl bromide

- A843991

- EINECS 213-359-5

- W-100223

- naphth-2-ylmethyl bromide

- 2-naphthyl methyl bromide

- STR04041

- AKOS005067452

- AB-131/40897099

- InChI=1/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H

- 2-(bromomethyl)-naphthalene

- 939-26-4

- DB-020727

- (2-naphthyl)bromomethane

- (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; -(Bromomethyl)naphthalene; -Naphthylmethyl bromide

- SCHEMBL44621

- F0001-2257

- NS00022889

- 2-(bromomethyl)-napthalene

- naphthalen-2-yl-methyl-bromide

- EN300-82277

- AC-4571

- (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; beta-(Bromomethyl)naphthalene; beta-Naphthylmethyl bromide

- 2-bromomethyl-naphthalene

- BP-30159

-

- MDL: MFCD00004123

- Piscine à noyau: 1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2

- La clé Inchi: RUHJZSZTSCSTCC-UHFFFAOYSA-N

- Sourire: BrCC1C=C2C(C=CC=C2)=CC=1

- BRN: 636546

Propriétés calculées

- Qualité précise: 219.98900

- Masse isotopique unique: 219.988763

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 1

- Complexité: 144

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 0

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Le xlogp3: 3.7

Propriétés expérimentales

- Couleur / forme: Poudre cristalline blanche

- Dense: 1.3971 (rough estimate)

- Point de fusion: 53.0 to 57.0 deg-C

- Point d'ébullition: 214°C/100mmHg(lit.)

- Point d'éclair: Température Fahrenheit: 230°f

Degrés Celsius: 110 ° C - Indice de réfraction: 1.6411 (estimate)

- Coefficient de répartition de l'eau: Soluble in water (reacts), and chloroform.

- Le PSA: 0.00000

- Le LogP: 3.73470

- Solubilité: Pas encore déterminé

- Sensibilité: Sensible à l'humidité

2-(Bromomethyl)naphthalene Informations de sécurité

-

Symbolisme:

- Provoquer:Dangereux

- Mot signal:Danger

- Description des dangers: H314,H317

- Déclaration d'avertissement: P280,P305+P351+P338,P310

- Numéro de transport des marchandises dangereuses:UN 3261 8/PG 2

- Wgk Allemagne:3

- Code de catégorie de danger: 34-43

- Instructions de sécurité: S26-S28-S36/37/39-S45-S37

- Carte FOCA taille f:10-21

-

Identification des marchandises dangereuses:

- Groupe d'emballage:II

- Conditions de stockage:2-8°C

- Catégorie d'emballage:II

- Durée de la sécurité:8

- Terminologie du risque:R34

- Niveau de danger:8

2-(Bromomethyl)naphthalene Données douanières

- Code HS:29033036

- Données douanières:

Code douanier chinois:

29033036

2-(Bromomethyl)naphthalene PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB131915-25 g |

2-(Bromomethyl)naphthalene, 96%; . |

939-26-4 | 96% | 25 g |

€93.00 | 2023-07-20 | |

| TRC | B697355-25000mg |

2-(Bromomethyl)naphthalene |

939-26-4 | 25g |

$ 161.00 | 2023-04-18 | ||

| Ambeed | A348707-5g |

2-(Bromomethyl)naphthalene |

939-26-4 | 98% | 5g |

$12.0 | 2025-02-21 | |

| Ambeed | A348707-100g |

2-(Bromomethyl)naphthalene |

939-26-4 | 98% | 100g |

$96.0 | 2025-02-21 | |

| Life Chemicals | F0001-2257-0.5g |

2-(Bromomethyl)naphthalene |

939-26-4 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| BAI LING WEI Technology Co., Ltd. | 188134-25G |

2-Bromomethyl naphthalene, 96% |

939-26-4 | 96% | 25G |

¥ 773 | 2022-04-26 | |

| eNovation Chemicals LLC | D584490-1kg |

2-(Bromomethyl)naphthalene |

939-26-4 | 97% | 1kg |

$640 | 2024-06-05 | |

| Apollo Scientific | OR4278-5g |

2-(Bromomethyl)naphthalene |

939-26-4 | tech | 5g |

£15.00 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102137-25g |

2-(Bromomethyl)naphthalene |

939-26-4 | 96% | 25g |

¥329.90 | 2023-09-04 | |

| Apollo Scientific | OR4278-25g |

2-(Bromomethyl)naphthalene |

939-26-4 | tech | 25g |

£30.00 | 2025-02-20 |

2-(Bromomethyl)naphthalene Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Zirconium dioxide , Potassium fluoride , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Cyclopentyl methyl ether ; 60 min, rt

1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ; 60 min, rt

1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ; 60 min, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1 h, reflux

Référence

- Fluorescence response of anthracene modified D-π-A heterocyclic chromophores containing nitrogen atom to mechanical force and acid vapor, Dyes and Pigments, 2020, 173,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Benzene , Dichloromethane ; rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization., Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Poly(methylhydrosiloxane) , Bromodimethylsulfonium bromide Solvents: Chloroform ; 6 h, rt

Référence

- An efficient synthesis of benzyl bromides from aromatic aldehydes using polymethylhydrosiloxane and (bromodimethyl)sulfonium bromide or N-bromosuccinimide, Tetrahedron Letters, 2007, 48(38), 6681-6683

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; rt; 18 h, 80 °C

Référence

- Synthesis and characterization of unsymmetrical Selenoethers: Facile cleavage of the Se-C bond, Inorganica Chimica Acta, 2023, 545,

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: 2,2′-Azobisbutyronitrile Solvents: Cyclohexane

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Référence

- Method for preparation of (bromoalkyl)naphthalene, Japan, , ,

Synthetic Routes 9

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ; 4.5 h, reflux

Référence

- Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination, Tetrahedron Letters, 2009, 50(16), 1861-1865

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 2 h, reflux

Référence

- Synthesis of N-pivot lariat ethers and their metal ion complexation behavior, ARKIVOC (Gainesville, 2003, (12), 80-88

Synthetic Routes 12

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 20 min, rt

1.3 6 h, rt

1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 20 min, rt

1.3 6 h, rt

Référence

- Promotion of Appel-type reactions by N-heterocyclic carbenes, Chemical Communications (Cambridge, 2019, 55(55), 7962-7965

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride

Référence

- Synthesis and characterization of some aza[5]helicenes, European Journal of Organic Chemistry, 2005, (7), 1247-1257

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Iodobenzene diacetate , Boron tribromide Solvents: Carbon tetrachloride , Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Applications of the DIB-BBr3 Protocol in Bromination Reactions, Organic Letters, 2023, 25(1), 53-57

Synthetic Routes 16

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Boron tribromide Solvents: Carbon tetrachloride ; 4 h, 60 °C

Référence

- Preparation of high-quality spinning pitch for carbon fiber, China, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Acetyl bromide , Triethylsilane , Tin dibromide Solvents: Dichloromethane

Référence

- Ionic and organometallic-catalyzed organosilane reductions, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Cyclopentyl methyl ether , Potassium fluoride , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… ; 1 h

1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h

1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h

Référence

- Mechanochemical nucleophilic substitution of alcohols via isouronium intermediates, ChemRxiv, 2021, 1, 1-16

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: (Trifluoromethyl)benzene ; 3 h, reflux

Référence

- Benzylic brominations with N-bromosuccinimide in (trifluoromethyl)benzene, Synthesis, 2009, (11), 1807-1810

2-(Bromomethyl)naphthalene Raw materials

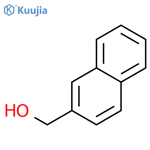

- (naphthalen-2-yl)methanol

- Naphthalene, 2-(dimethoxymethyl)-

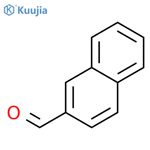

- Naphthalene-2-carbaldehyde

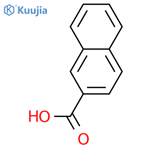

- naphthalene-2-carboxylic acid

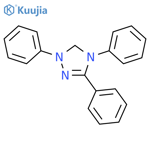

- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene

2-(Bromomethyl)naphthalene Preparation Products

2-(Bromomethyl)naphthalene Fournisseurs

atkchemica

Membre gold

(CAS:939-26-4)2-(Bromomethyl)naphthalene

Numéro de commande:CL11096

État des stocks:in Stock

Quantité:1g/5g/10g/100g

Pureté:95%+

Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 17:31

Prix ($):discuss personally

2-(Bromomethyl)naphthalene Littérature connexe

-

Haizhen Jiang,Minjun Xu,Wenjun Lu,Wenfeng Tian,Wen Wan,Yunrong Chen,Hongmei Deng,Shaoxiong Wu,Jian Hao Chem. Commun. 2015 51 15756

-

Wu Yang,Chen Chen,Kin Shing Chan Dalton Trans. 2018 47 12879

-

Muhammad Yousuf,Il Seung Youn,Jeonghun Yun,Lubna Rasheed,Rosendo Valero,Genggongwo Shi,Kwang S. Kim Chem. Sci. 2016 7 3581

-

Somnath Bej,Mandira Nandi,Pradyut Ghosh Org. Biomol. Chem. 2022 20 7284

-

Brian D. Wright,Parth N. Shah,Lucas J. McDonald,Michael L. Shaeffer,Patrick O. Wagers,Matthew J. Panzner,Justin Smolen,Jasur Tagaev,Claire A. Tessier,Carolyn L. Cannon,Wiley J. Youngs Dalton Trans. 2012 41 6500

939-26-4 (2-(Bromomethyl)naphthalene) Produits connexes

- 1849269-56-2(3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol)

- 855380-61-9(4-cyclopropylpentan-2-one)

- 1261440-00-9(Methyl 2-amino-5-(2-(trifluoromethyl)phenyl)nicotinate)

- 2228089-24-3(2-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-3-hydroxypropanoic acid)

- 1000064-43-6(tert-butyl (2S)-2-amino-2-cyclopentylacetate)

- 1705682-13-8(N-(2,5-dimethylfuran-3-yl)methyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 941994-33-8(N-(2-carbamoyl-1-benzofuran-3-yl)-N'-2-(4-methoxyphenyl)ethylethanediamide)

- 2344677-54-7(2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride)

- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)

- 2034239-61-5(6-(oxan-4-yloxy)-N-pyridin-2-ylpyridine-3-carboxamide)

Fournisseurs recommandés

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:939-26-4)2-(Bromomethyl)naphthalene

Pureté:98%

Quantité:Company Customization

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:939-26-4)2-(Bromomethyl)naphthalene

Pureté:99%

Quantité:500g

Prix ($):302.0